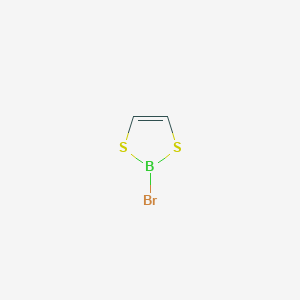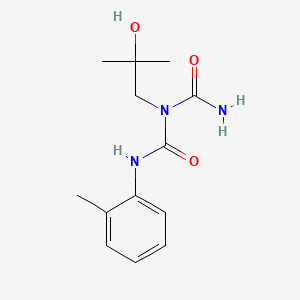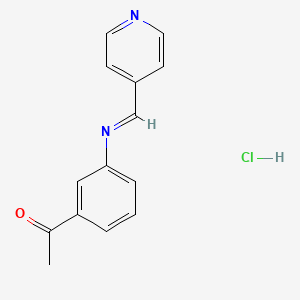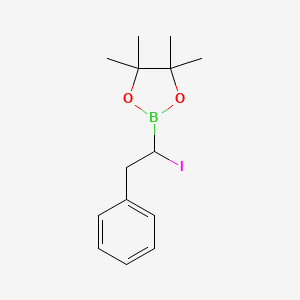
2-(1-Iodo-2-phenylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Iodo-2-phenylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: is a chemical compound that belongs to the class of organoboron compounds It is characterized by the presence of an iodine atom attached to a phenylethyl group, which is further connected to a dioxaborolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Iodo-2-phenylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 1-iodo-2-phenylethyl bromide with bis(pinacolato)diboron under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is usually heated to reflux in a solvent like toluene or dimethylformamide (DMF) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as column chromatography or recrystallization to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Iodo-2-phenylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, yielding the corresponding phenylethyl derivative.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium periodate are commonly used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium azide or potassium thiolate are used in the presence of a suitable solvent like acetonitrile or ethanol.
Major Products Formed
Oxidation: Boronic acids or esters.
Reduction: Phenylethyl derivatives.
Substitution: Various substituted phenylethyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(1-Iodo-2-phenylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound is utilized in the development of boron-containing drugs and as a probe in biological assays.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(1-Iodo-2-phenylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating the formation of new chemical bonds. This reactivity is exploited in cross-coupling reactions and in the design of boron-containing drugs that can interact with specific biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Iodo-2-phenylethyl bromide
- Bis(pinacolato)diboron
- Phenylethyl derivatives
Uniqueness
2-(1-Iodo-2-phenylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of an iodine atom and a dioxaborolane ring, which imparts distinct reactivity and stability
Propiedades
Número CAS |
79121-47-4 |
|---|---|
Fórmula molecular |
C14H20BIO2 |
Peso molecular |
358.02 g/mol |
Nombre IUPAC |
2-(1-iodo-2-phenylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H20BIO2/c1-13(2)14(3,4)18-15(17-13)12(16)10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3 |
Clave InChI |
SQTVTNXKIGYDEF-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C(CC2=CC=CC=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


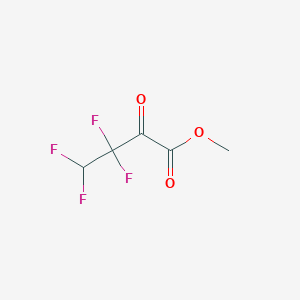

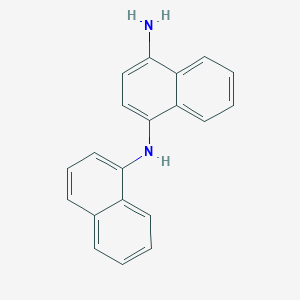
![3,4-Dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14445134.png)
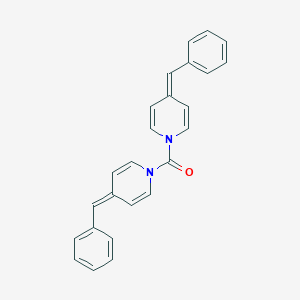
![7-Oxabicyclo[4.1.0]hept-3-ene-1-carbaldehyde](/img/structure/B14445146.png)
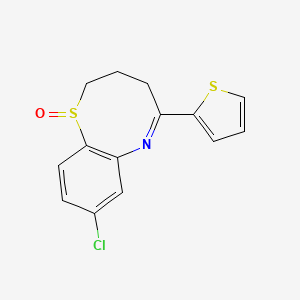

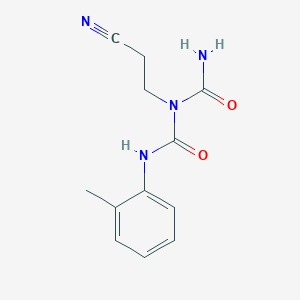
![(5R,5aR,8aR,9R)-9-[3,5-dimethoxy-4-(3-methylbutoxy)phenyl]-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B14445162.png)
silane](/img/structure/B14445172.png)
